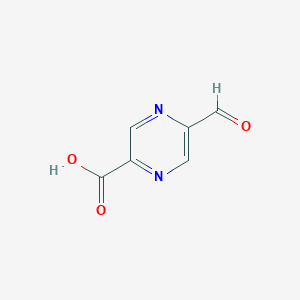

5-Formylpyrazine-2-carboxylic acid

Description

5-Formylpyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H4N2O3. It is characterized by a pyrazine ring substituted with a formyl group at the 5-position and a carboxylic acid group at the 2-position.

Properties

IUPAC Name |

5-formylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-3-4-1-8-5(2-7-4)6(10)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLILHGKEFWCUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylpyrazine-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. One common method includes using acetic acid as a solvent, with cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction is carried out at temperatures between 90-110°C .

Industrial Production Methods: For industrial production, the process can be scaled up using a fixed bed reactor. In this method, 2,5-dimethylpyrazine is oxidized in the presence of a catalyst composed of gamma-Al2O3 and metallic oxides such as Mn, V, Ti, and Sr. The reaction is conducted at temperatures ranging from 150-350°C under normal pressure air .

Chemical Reactions Analysis

Types of Reactions: 5-Formylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products Formed:

Oxidation: 5-Carboxypyrazine-2-carboxylic acid.

Reduction: 5-Hydroxymethylpyrazine-2-carboxylic acid.

Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Formylpyrazine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives, which are valuable in various chemical reactions and processes .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their anti-inflammatory, anticancer, and antiviral activities. The presence of both formyl and carboxylic acid groups allows for diverse chemical modifications, enhancing its pharmacological properties .

Industry: In the industrial sector, 5-Formylpyrazine-2-carboxylic acid is used in the production of agrochemicals and as an intermediate in the synthesis of various functional materials. Its stability and reactivity make it suitable for large-scale industrial applications .

Mechanism of Action

The mechanism of action of 5-Formylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and fungal cells. The formyl group can form covalent bonds with nucleophilic sites on enzymes, disrupting their function and leading to cell death .

In medicinal chemistry, the compound’s derivatives are designed to target specific pathways involved in inflammation, cancer, and viral infections. These derivatives can modulate the activity of enzymes, receptors, and other proteins, thereby exerting their therapeutic effects .

Comparison with Similar Compounds

- 5-Methylpyrazine-2-carboxylic acid

- 5-Hydroxymethylpyrazine-2-carboxylic acid

- 5-Carboxypyrazine-2-carboxylic acid

Comparison: 5-Formylpyrazine-2-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the pyrazine ring. This dual functionality allows for a wider range of chemical reactions and modifications compared to its analogs. For example, 5-Methylpyrazine-2-carboxylic acid lacks the formyl group, limiting its reactivity in certain synthetic applications .

Biological Activity

5-Formylpyrazine-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Formylpyrazine-2-carboxylic acid features a pyrazine ring substituted with a formyl group at the 5-position and a carboxylic acid at the 2-position. This unique structure contributes to its reactivity and biological activity.

Chemical Formula: C_6H_6N_2O_3

Molecular Weight: 154.12 g/mol

Antimicrobial Properties

Research indicates that 5-formylpyrazine-2-carboxylic acid exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Acinetobacter baumannii | 128 µg/mL |

The compound demonstrated the highest efficacy against Staphylococcus aureus, suggesting potential as an antibacterial agent .

Anticancer Activity

5-Formylpyrazine-2-carboxylic acid has also been investigated for its anticancer properties. A study focused on its effects on hepatocellular carcinoma (HCC) cells, revealing that it inhibits cell proliferation significantly.

| Cell Line | IC50 (µM) |

|---|---|

| Hep3B | 37 |

| JHH-7 | 32 |

| HuH-7 | 94 |

The compound was found to act as a reversible covalent inhibitor of FGFR4 kinase, which is crucial in HCC progression .

The biological activity of 5-formylpyrazine-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition: The formyl group can interact with active sites of enzymes, leading to inhibition.

- DNA Interaction: It has been shown to intercalate into DNA, affecting gene expression and cellular proliferation.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies

- Antimicrobial Study : A recent investigation tested various derivatives of pyrazine compounds for antimicrobial efficacy. Among them, 5-formylpyrazine-2-carboxylic acid exhibited superior activity against S. aureus, indicating its potential as a lead compound for developing new antibiotics .

- Cancer Research : In vitro studies on HCC cells demonstrated that treatment with 5-formylpyrazine-2-carboxylic acid resulted in significant cell death, with mechanisms involving FGFR4 inhibition being elucidated through biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.